4-Ethynyl-2,3-difluorobenzonitrile
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Overview
Description
4-Ethynyl-2,3-difluorobenzonitrile is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzonitrile core
Preparation Methods
The synthesis of 4-Ethynyl-2,3-difluorobenzonitrile typically involves multiple steps. One common method starts with 2,3-difluorobenzonitrile as the precursor. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of 2,3-difluorobenzonitrile with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Chemical Reactions Analysis
4-Ethynyl-2,3-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethynyl-2,3-difluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development due to its unique structural features.
Mechanism of Action
The mechanism by which 4-Ethynyl-2,3-difluorobenzonitrile exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl and nitrile groups, which can participate in various chemical transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, although specific pathways and molecular targets would depend on the context of its use .
Comparison with Similar Compounds
4-Ethynyl-2,3-difluorobenzonitrile can be compared with other similar compounds such as:
4-Ethynyl-2,6-difluorobenzonitrile: This compound has a similar structure but with fluorine atoms in different positions, which can affect its reactivity and applications.
1-Ethynyl-2,4-difluorobenzene:
2,3-Difluorobenzonitrile: This compound lacks the ethynyl group, making it less versatile in certain synthetic applications.
Properties
Molecular Formula |
C9H3F2N |
---|---|
Molecular Weight |
163.12 g/mol |
IUPAC Name |
4-ethynyl-2,3-difluorobenzonitrile |
InChI |
InChI=1S/C9H3F2N/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-4H |
InChI Key |
INVJUMHUIROYSF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)C#N)F)F |
Origin of Product |
United States |
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